molecular formula C₁₃H₁₈N₂O B042108 (2S)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide CAS No. 160707-38-0

(2S)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide

Cat. No. B042108
M. Wt: 218.29 g/mol
InChI Key: LJLMNWPXAYKPGV-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide, also known as PPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPAA is a chiral compound that belongs to the class of amides and has a molecular formula of C15H21N2O.

Mechanism Of Action

(2S)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide's mechanism of action is not fully understood, but it is believed to involve the modulation of protein misfolding and aggregation. (2S)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide can interact with beta-amyloid and alpha-synuclein and prevent their aggregation, which can lead to the formation of toxic oligomers and fibrils.

Biochemical And Physiological Effects

(2S)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide has been shown to have a number of biochemical and physiological effects. In addition to its neuroprotective effects, (2S)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide can also inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. This can lead to an increase in acetylcholine levels, which can improve cognitive function.

Advantages And Limitations For Lab Experiments

(2S)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide has several advantages for lab experiments, including its high purity and stability. However, (2S)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide can be difficult to synthesize in large quantities, which can limit its availability for research purposes.

Future Directions

There are many potential future directions for research on (2S)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide. One area of interest is the development of new synthesis methods that can produce (2S)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide more efficiently and in larger quantities. Another area of interest is the exploration of (2S)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide's potential therapeutic applications in other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to fully understand (2S)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide's mechanism of action and its effects on the brain.

Synthesis Methods

(2S)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide can be synthesized through various methods, including the reaction of 2-phenylacetyl chloride with piperidine in the presence of a base such as triethylamine. The reaction occurs through the formation of an intermediate, which is then treated with a reducing agent such as sodium borohydride to yield (2S)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide.

Scientific Research Applications

(2S)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. (2S)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide has been shown to have neuroprotective effects and can inhibit the aggregation of beta-amyloid and alpha-synuclein, which are proteins associated with these disorders.

properties

CAS RN

160707-38-0

Product Name

(2S)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide

Molecular Formula

C₁₃H₁₈N₂O

Molecular Weight

218.29 g/mol

IUPAC Name

(2S)-2-phenyl-2-[(2S)-piperidin-2-yl]acetamide

InChI

InChI=1S/C13H18N2O/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-3,6-7,11-12,15H,4-5,8-9H2,(H2,14,16)/t11-,12-/m0/s1

InChI Key

LJLMNWPXAYKPGV-RYUDHWBXSA-N

Isomeric SMILES

C1CCN[C@@H](C1)[C@H](C2=CC=CC=C2)C(=O)N

SMILES

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)N

Canonical SMILES

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)N

synonyms

(αS,2S)-α-phenyl-2-piperidineacetamide, α-phenyl-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.